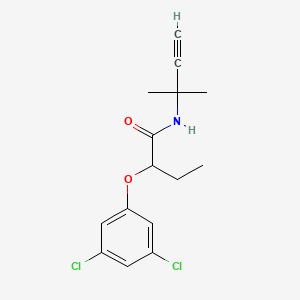
2-(3,5-Dichlorophenoxy)-N-(2-methylbut-3-yn-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dichlorophenoxy)-N-(2-methylbut-3-yn-2-yl)butanamide is an organic compound that belongs to the class of phenoxybutanamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenoxy)-N-(2-methylbut-3-yn-2-yl)butanamide typically involves the reaction of 3,5-dichlorophenol with a suitable butanamide derivative. The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Dichlorophenoxy)-N-(2-methylbut-3-yn-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3,5-Dichlorophenoxy)-N-(2-methylbut-3-yn-2-yl)butanamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed study through experimental research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,5-Dichlorophenoxy)butanamide
- 2-(3,5-Dichlorophenoxy)-N-(2-methylprop-2-yn-2-yl)butanamide
- 2-(3,5-Dichlorophenoxy)-N-(2-methylbut-2-yn-2-yl)butanamide
Uniqueness
2-(3,5-Dichlorophenoxy)-N-(2-methylbut-3-yn-2-yl)butanamide is unique due to its specific structural features, such as the presence of the 3,5-dichlorophenoxy group and the butanamide moiety. These structural elements may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
64919-25-1 |
|---|---|
Formule moléculaire |
C15H17Cl2NO2 |
Poids moléculaire |
314.2 g/mol |
Nom IUPAC |
2-(3,5-dichlorophenoxy)-N-(2-methylbut-3-yn-2-yl)butanamide |
InChI |
InChI=1S/C15H17Cl2NO2/c1-5-13(14(19)18-15(3,4)6-2)20-12-8-10(16)7-11(17)9-12/h2,7-9,13H,5H2,1,3-4H3,(H,18,19) |
Clé InChI |
BRKNHLASEAWSRY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)NC(C)(C)C#C)OC1=CC(=CC(=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Ethyl-2'H,5'H-spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione](/img/structure/B14488926.png)
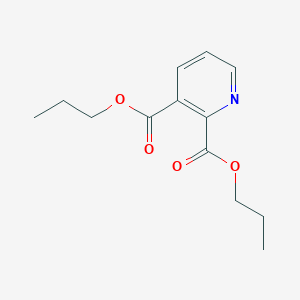
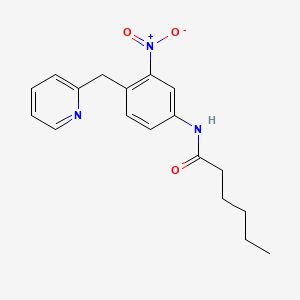
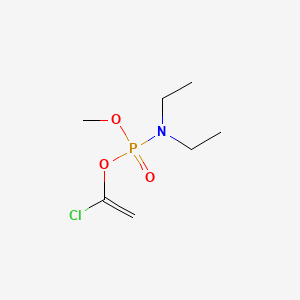
![2,4-Dioxaspiro[5.6]dodecan-7-one](/img/structure/B14488964.png)
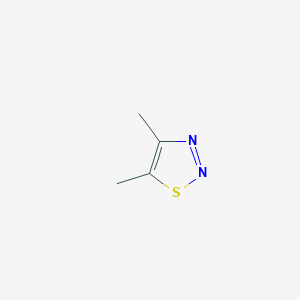
![3-Chloro-2H-cyclohepta[b]thiophene-2-thione](/img/structure/B14488973.png)
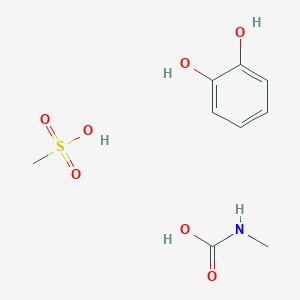

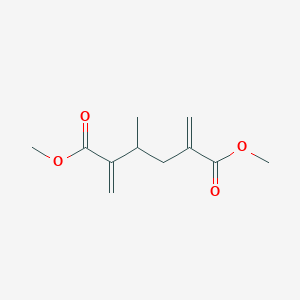
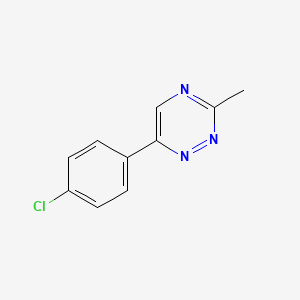
![N,N-Dimethyl-4-[(3-nitrophenyl)tellanyl]aniline](/img/structure/B14489002.png)
![S-[3-(Trichlorosilyl)propyl] ethanethioate](/img/structure/B14489016.png)

